

literature review of 1H-pyrazole-4-carbonitrile compounds

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Compound of Interest

Compound Name: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

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An In-depth Technical Guide to 1H-Pyrazole-4-carbonitrile Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.^{[1][2]} Its derivatives are known to exhibit a vast array of pharmacological activities, leading to their incorporation into numerous commercially available drugs.^[2] Among these, compounds featuring the 1H-pyrazole-4-carbonitrile scaffold serve as crucial synthetic intermediates and are themselves biologically active molecules.^[3] This scaffold is a "privileged structure" in drug discovery, forming the basis for developing novel agents with therapeutic potential across various domains including anticancer, antimicrobial, and anti-inflammatory applications.^{[3][4]} This guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to 1H-pyrazole-4-carbonitrile compounds for researchers and professionals in drug development.

Synthetic Methodologies

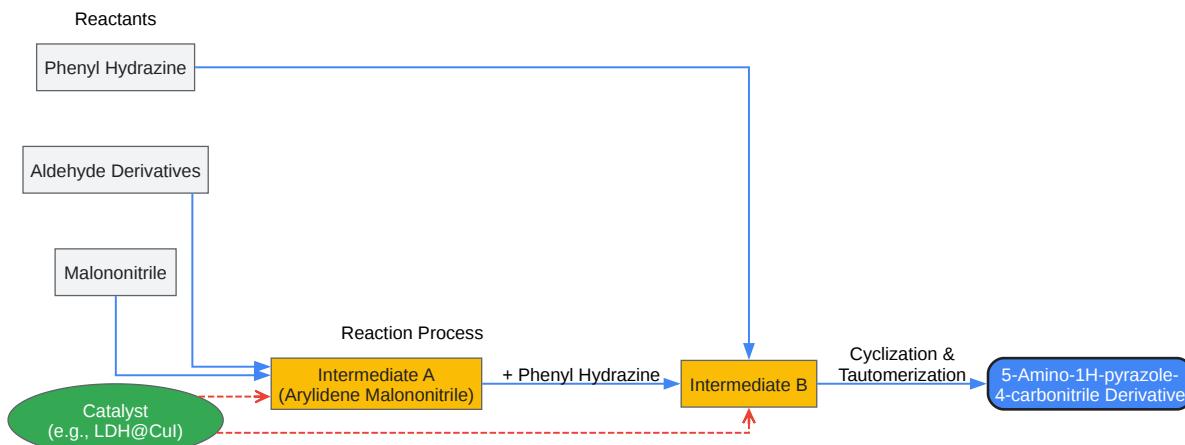
The synthesis of the 1H-pyrazole-4-carbonitrile core is most prominently achieved through multi-component reactions (MCRs), which are highly valued for their efficiency, atom economy, and reduced environmental impact.^{[3][4]} These one-pot syntheses typically involve the condensation of an aldehyde, a compound with an active methylene group (most commonly malononitrile), and a hydrazine derivative.^{[3][5]}

Key synthetic approaches include:

- Catalyst-Mediated MCRs: A variety of catalysts have been employed to facilitate these reactions, including novel nano-catalysts, layered double hydroxides (LDH), and simple Lewis acids like aluminum chloride (AlCl_3).^{[3][4]} These catalysts often allow the reaction to proceed under mild conditions, with short reaction times and high yields.^[4]
- Green Chemistry Approaches: Significant efforts have been made to develop environmentally benign synthetic protocols. This includes the use of green solvents like water-ethanol mixtures, deep eutectic solvents (DES), or conducting reactions under solvent-free conditions.^{[4][6]}
- Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times significantly, often leading to excellent yields in just a few minutes.
^[7]

The general mechanism for the common three-component synthesis involves the initial Knoevenagel condensation of an aldehyde with malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization to yield the stable pyrazole ring.^[4]

Synthesis Workflow Diagram



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Caption: General workflow for the multi-component synthesis of 1H-pyrazole-4-carbonitrile derivatives.

Quantitative Synthesis Data

The efficiency of various synthetic methods for producing 1H-pyrazole-4-carbonitrile derivatives is summarized below.

Product Type	Reactants	Catalyst/Conditions	Yield (%)	Time	Reference
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives	Benzaldehyde, Malononitrile, Phenylhydrazine	LDH@PTRM S@DCMBA @Cul, H ₂ O/EtOH, 55°C	High	Minimal	[4]
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives	Aldehyde, Phenylhydrazine, Malononitrile	AlCl ₃ , Aqueous Ethanol	79-89%	30 min	[3]
2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives	Aldehyde, Methyl 2-cyanoacetate, Phenylhydrazine	K ₂ CO ₃ /Glycerol (DES)	High	-	[6]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile	(E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile	Dioxane, Reflux	92%	-	[8]
5-Aminopyrazole-4-carbonitrile Derivatives	Aromatic Aldehydes, Malononitrile, Phenyl Hydrazine	Solid-phase vinyl alcohol (SPVA), Solvent-free	-	5 min	[5]
Pyrazole-4-carbonitrile Derivatives	Thiophene-2-aldehyde, Malononitrile, Phenyl Hydrazine	Sodium Ethoxide, Microwave (210 W)	Excellent	Minimal	[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles.[8]

- A solution of the appropriate (E)-3-amino-2-acyl-3-hydrazino-2-propenenitrile (10 mmol) in dioxane (20 mL) is prepared.
- The reaction mixture is heated under reflux for a specified period, with progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is allowed to cool to room temperature.
- The cooled mixture is then poured into water.
- The resulting solid precipitate is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent (e.g., dioxane, n-propanol) to yield the pure compound.

Protocol 2: General Method for Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives.[4]

- In a test tube, combine phenyl hydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).
- Add the LDH@PTRMS@DCMBA@Cul catalyst (0.05 g) to the mixture.
- Add a water/ethanol solvent mixture (1 mL, 1:1 v/v).
- Stir the mixture using a magnetic stirrer at 55 °C.
- Monitor the reaction's progress using TLC with a mobile phase of n-hexane/ethyl acetate (1:1 v/v).
- Upon completion, the product can be isolated and purified. The catalyst can be recovered for reuse.

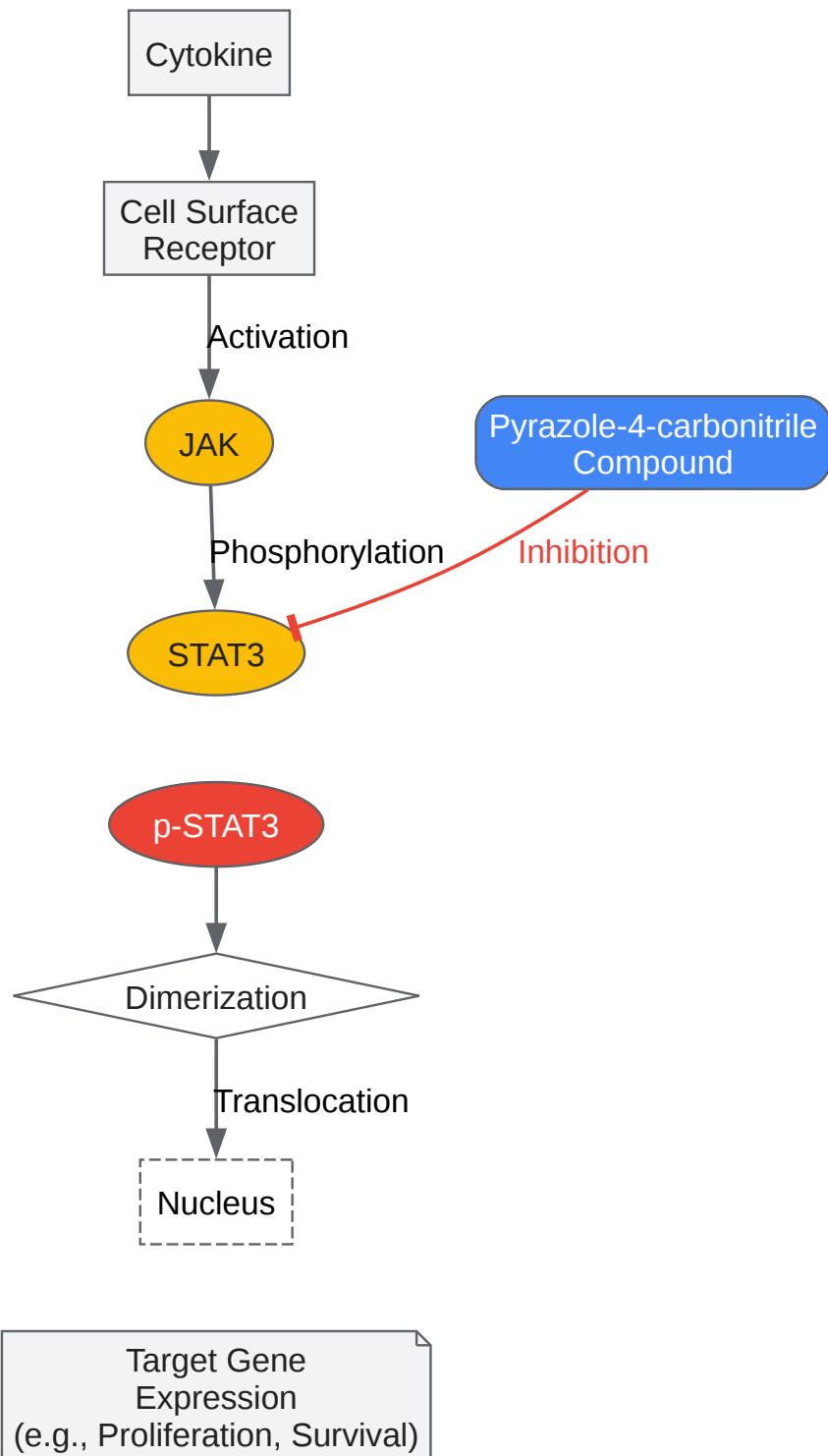
Biological and Pharmacological Activities

The 1H-pyrazole-4-carbonitrile scaffold is a versatile pharmacophore present in molecules with a wide spectrum of biological activities.^[9] This versatility makes it a highly attractive starting point for the development of new therapeutic agents.

- **Antimicrobial Activity:** Many derivatives have demonstrated significant activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal species.^{[3][9]} Some compounds have shown potent activity against resistant strains like Methicillin-resistant *S. aureus* (MRSA).^[10]
- **Anticancer Activity:** These compounds have been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), leukemia, and liver cancer.^{[1][7][11]} The mechanism of action for some of these derivatives involves the inhibition of key signaling proteins, such as transcription factor STAT3.^[7]
- **Anti-inflammatory Activity:** Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being the COX-2 inhibitor Celebrex.^{[2][4]} Newer 1H-pyrazole-4-carbonitrile derivatives have also been investigated for their potential to inhibit key inflammatory mediators.^[11]
- **Antiviral and Other Activities:** The pyrazole core is found in compounds with inhibitory activity against viruses like HIV.^{[4][12]} Additionally, various derivatives have been explored for antileishmanial, antioxidant, and antidepressant properties.^{[2][4][13]}

Signaling Pathway Inhibition Diagram

Simplified STAT3 Signaling Pathway

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Caption: Potential mechanism of anticancer action via inhibition of the STAT3 signaling pathway.

Quantitative Biological Activity Data

The following table summarizes the biological activity of selected 1H-pyrazole-4-carbonitrile compounds.

Compound Type	Biological Activity	Target	Metric	Result	Reference
1-Aryl-3-methyl-1H-pyrazole-4-carbonitriles	Antileishmanial	Leishmania braziliensis	IC ₅₀	15 ± 0.14 μM (for 4a)	[13]
1-Aryl-3-methyl-1H-pyrazole-4-carbonitriles	Cytotoxicity	RAW 264.7 cells	IC ₅₀	>100 μM	[13]
Thiazole-pyrazole Hybrids	Anticancer	MCF-7 (Breast Cancer)	IC ₅₀	10.21 - 14.32 μM	[11]
5-Amido-1-(2,4-dinitrophenyl)-4-1H-pyrazole-4-carbonitriles	Antibacterial	S. aureus (MRSA)	MIC	25.1 μM	[10]
Pyrazole-4-carbonitrile Derivatives	Biological Targets	Complement factor D, STAT3	PASS	High Probability	[7]

Note: IC₅₀ (half maximal inhibitory concentration), MIC (minimum inhibitory concentration), PASS (Prediction of Activity Spectra for Substances).

Conclusion

1H-pyrazole-4-carbonitrile and its derivatives represent a highly valuable and versatile class of heterocyclic compounds. Efficient and environmentally friendly synthetic methods, particularly multi-component reactions, have made this scaffold readily accessible for further development. The broad spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscores their significance in medicinal chemistry. The continued exploration of structure-activity relationships and the development of novel derivatives promise to yield new therapeutic agents to address significant health challenges.

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